
2,4,5,6-Tetrachlorocyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,6-Tetrachlorocyclohex-2-en-1-ol: is an organic compound characterized by a cyclohexene ring substituted with four chlorine atoms and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrachlorocyclohex-2-en-1-ol typically involves the chlorination of cyclohexene derivatives. One common method is the reaction of cyclohexene with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2,4,5,6-Tetrachlorocyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia under basic conditions.
Major Products:
Oxidation: Formation of 2,4,5,6-tetrachlorocyclohex-2-en-1-one or 2,4,5,6-tetrachlorocyclohex-2-en-1-carboxylic acid.
Reduction: Formation of 2,4,5,6-tetrachlorocyclohexanol.
Substitution: Formation of 2,4,5,6-tetrachlorocyclohex-2-en-1-amine or this compound derivatives.
Scientific Research Applications
Chemistry: 2,4,5,6-Tetrachlorocyclohex-2-en-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for complex chemical synthesis.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may serve as a model compound for studying the effects of chlorinated hydrocarbons on living organisms.
Medicine: While not directly used as a drug, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its potential as a precursor for the synthesis of bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrachlorocyclohex-2-en-1-ol involves its interaction with molecular targets, such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group allows it to form specific interactions with these targets, potentially affecting their activity and function. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A chlorinated phenoxy acid herbicide.
2,4,5,6-Tetrachlorobenzene: A chlorinated benzene derivative.
2,4,6-Trichlorophenol: A chlorinated phenol used as a disinfectant and pesticide.
Uniqueness: 2,4,5,6-Tetrachlorocyclohex-2-en-1-ol is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical properties and reactivity compared to other chlorinated compounds. Its combination of chlorine atoms and a hydroxyl group makes it a versatile intermediate for various chemical transformations.
Properties
CAS No. |
78137-69-6 |
|---|---|
Molecular Formula |
C6H6Cl4O |
Molecular Weight |
235.9 g/mol |
IUPAC Name |
2,4,5,6-tetrachlorocyclohex-2-en-1-ol |
InChI |
InChI=1S/C6H6Cl4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1-2,4-6,11H |
InChI Key |
HYHRFCMJEWHZJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(C(C(C1Cl)Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)


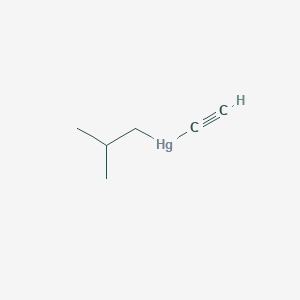
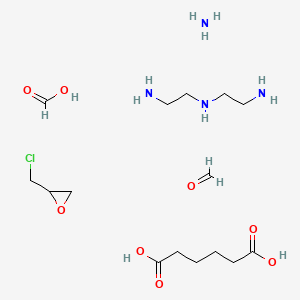

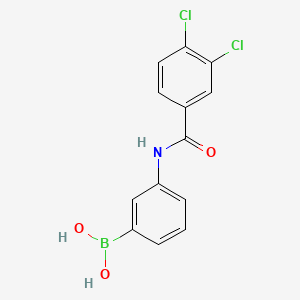
![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)

![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)
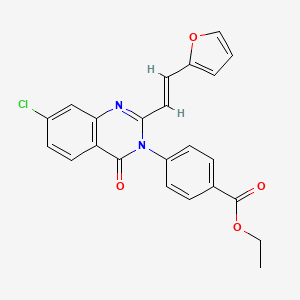
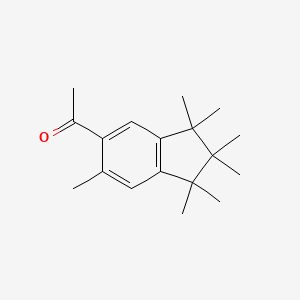
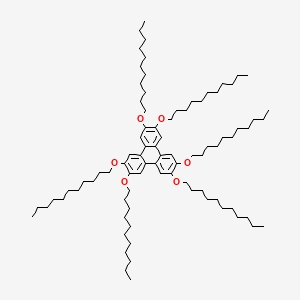
![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)
